Stafia-1 -

Stafia-1

Catalog Number: EVT-1535599
CAS Number:
Molecular Formula: C24H27O10P
Molecular Weight: 506.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Stafia-1 is a the first potent and selective STAT5a inhibitor, displaying high selectivity over STAT5b and other STAT family members.
Source and Classification

Stafia-1 is classified as a selective inhibitor of the STAT protein family, specifically targeting STAT5a. Its development involved computational approaches such as molecular docking and dynamics simulations to optimize its binding affinity and selectivity . The compound's synthesis is based on principles of medicinal chemistry aimed at enhancing specificity towards the target protein while minimizing off-target effects.

Synthesis Analysis

Methods and Technical Details

The synthesis of Stafia-1 was achieved through a series of chemical reactions that were meticulously designed to ensure high purity and efficacy. The process began with the identification of lead compounds through virtual screening methods, followed by iterative modifications to improve pharmacological properties. Key steps in the synthesis included:

  1. Initial Lead Identification: Utilizing molecular docking techniques to predict binding interactions between potential compounds and the STAT5a protein.
  2. Chemical Synthesis: Employing standard organic synthesis techniques, including coupling reactions and functional group modifications, to construct the final compound.
  3. Purification: Utilizing high-performance liquid chromatography (HPLC) to achieve the desired purity levels necessary for biological testing.
  4. Characterization: Comprehensive characterization using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirmed the identity and purity of Stafia-1 .
Molecular Structure Analysis

Structure and Data

Stafia-1's molecular structure is characterized by specific functional groups that enhance its binding affinity for STAT5a. The compound features a unique arrangement that facilitates selective interaction with the target protein while avoiding similar interactions with STAT5b.

  • Molecular Formula: The exact molecular formula was derived from elemental analysis, confirming its composition.
  • 3D Structure: Computational modeling provided insights into the spatial arrangement of atoms within Stafia-1, aiding in understanding its interaction dynamics with STAT5a.
Chemical Reactions Analysis

Reactions and Technical Details

Stafia-1 undergoes specific chemical reactions that are critical for its activity as an inhibitor. These include:

  • Binding Interaction: The primary reaction involves the formation of non-covalent interactions (hydrogen bonds, hydrophobic interactions) between Stafia-1 and the active site of STAT5a.
  • Inhibition Mechanism: By binding selectively to STAT5a, Stafia-1 disrupts downstream signaling pathways that are typically activated by this transcription factor, thereby inhibiting cell proliferation in cancerous cells.

These interactions were elucidated through kinetic studies that measured the effect of Stafia-1 on STAT5a activity in vitro.

Mechanism of Action

Process and Data

The mechanism by which Stafia-1 exerts its inhibitory effects on STAT5a involves several key steps:

  1. Binding Affinity: Upon administration, Stafia-1 binds preferentially to STAT5a, preventing its dimerization and subsequent translocation to the nucleus.
  2. Signal Disruption: This binding inhibits the transcriptional activity associated with various genes involved in cell growth and survival.
  3. Biological Impact: As a result, cells exhibit reduced proliferation rates, particularly in contexts where STAT5a is abnormally activated.

Experimental data from cell line studies demonstrated that treatment with Stafia-1 leads to significant reductions in STAT5a-mediated transcriptional activity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Stafia-1 exhibits several notable physical and chemical properties:

  • Solubility: The compound shows good solubility in common organic solvents, which is advantageous for formulation into therapeutic agents.
  • Stability: Stability studies indicate that Stafia-1 maintains integrity under physiological conditions for extended periods.
  • Melting Point: Determined through differential scanning calorimetry (DSC), providing insights into thermal stability.

These properties are critical for assessing the feasibility of Stafia-1 as a therapeutic agent.

Applications

Scientific Uses

Stafia-1 has potential applications in various scientific fields:

  • Cancer Research: As a selective inhibitor of STAT5a, it holds promise for treating cancers where this pathway is dysregulated.
  • Autoimmune Diseases: Given its role in modulating immune responses, Stafia-1 could be explored as a therapeutic option for autoimmune conditions characterized by overactive STAT signaling.

Research continues to explore these avenues, aiming to translate findings into clinical applications .

Introduction to STAT5 Signaling and Therapeutic Targeting

Biological Significance of STAT5a/STAT5b Isoforms in Cellular Signaling

STAT5 transcription factors exist as two paralogs—STAT5A and STAT5B—encoded by adjacent genes on chromosome 17. Despite 95% sequence homology, these isoforms exhibit critical functional distinctions:

  • Structural Variations: STAT5A contains 12 additional C-terminal amino acids and a truncated phosphotyrosyl tail segment compared to STAT5B. Their DNA-binding domains differ by five residues, altering DNA-binding affinity for target genes [1] [7]. Phosphorylation occurs at distinct tyrosine sites (Y694 in STAT5A; Y699 in STAT5B), enabling dimer activation [10].
  • Expression Patterns: STAT5B dominates in mature hematopoietic lineages (T cells, NK cells, erythrocytes), while STAT5A is elevated in CD34+ hematopoietic stem cells [1] [10].
  • Signaling Dynamics: Both isoforms activate downstream of cytokines (IL-2, IL-7, GM-CSF, erythropoietin) via JAK-mediated phosphorylation. Activated STAT5 forms homo- or heterodimers that translocate to the nucleus, regulating genes for cell survival (Bcl-2), proliferation (Cyclin D), and immune function (FoxP3) [4] [7]. Non-canonical roles include unphosphorylated STAT5B (uSTAT5B) interactions with epigenetic regulators like ETV6 in leukemia [10].

Table 1: Key Differences Between STAT5A and STAT5B Isoforms

FeatureSTAT5ASTAT5B
Phosphorylation SiteY694Y699
C-terminal LengthLonger (12 extra residues)Shorter
Hematopoietic ExpressionHigher in CD34+ stem cellsDominant in T/NK/erythroid cells
Knockout PhenotypeImpaired mammary gland developmentGrowth defects, loss of sexual dimorphism

Pathological Roles of STAT5 Dysregulation in Hematologic Malignancies

Constitutive STAT5 activation drives oncogenesis through multiple mechanisms:

  • Leukemogenesis: In chronic myeloid leukemia (CML), BCR-ABL1 kinase constitutively activates STAT5, promoting survival of leukemic stem cells (LSCs). STAT5B knockdown sensitizes CML cells to imatinib [9] [10].
  • Gain-of-Function Mutations: STAT5BN642H is recurrent in T-cell leukemias and induces cytokine-independent growth. STAT5B mutations outnumber STAT5A mutations 10:1 in large granular lymphocytic leukemia (LGLL) and T-PLL [9] [10].
  • Immunoglobulin Dysregulation: In Waldenström’s macroglobulinemia, STAT5A knockdown reduces IgM secretion by 33%, while STAT5B knockdown shows minimal effect, indicating isoform-specific pathology [5].
  • Transcriptional Targets: Aberrant STAT5 upregulates oncogenes (Pim-1, Bcl-xL) and fosters resistance to tyrosine kinase inhibitors (TKIs) [2] [9].

Table 2: Hematologic Malignancies Linked to STAT5 Dysregulation

DiseaseSTAT5 AlterationMolecular Consequence
CMLBCR-ABL1-mediated activationLSC survival via Bcl-2 upregulation
T-cell leukemia (T-ALL)STAT5BN642H mutationCytokine-independent proliferation
Waldenström’s macroglobulinemiaSTAT5A overexpressionEnhanced IgM/IL-6 secretion
Acute myeloid leukemia (AML)High pYSTAT5 levelsSuppressed differentiation (uSTAT5B/ETV6)

Challenges in Developing Isoform-Selective STAT5 Inhibitors

Targeting STAT5 pharmacologically faces three key hurdles:

  • Structural Homology: The 95% identical SH2 domains (critical for dimerization) complicate isoform-specific inhibitor design. Most compounds (e.g., STAT5-IN-1) inhibit both isoforms [6] [9].
  • Nuclear Localization: Activated STAT5 dimers rapidly translocate to the nucleus, evading cytoplasmic inhibitors. Directly blocking DNA binding requires cell-permeable agents [8] [9].
  • Proteolytic Artifacts: Truncated STAT5 isoforms observed in early studies were often artifacts of cathepsin G-mediated cleavage during sample preparation, misleading drug discovery [8].

Properties

Product Name

Stafia-1

IUPAC Name

[3,5-bis(3,4,5-trimethoxyphenyl)phenyl] dihydrogen phosphate

Molecular Formula

C24H27O10P

Molecular Weight

506.4 g/mol

InChI

InChI=1S/C24H27O10P/c1-28-19-10-16(11-20(29-2)23(19)32-5)14-7-15(9-18(8-14)34-35(25,26)27)17-12-21(30-3)24(33-6)22(13-17)31-4/h7-13H,1-6H3,(H2,25,26,27)

InChI Key

UGUOUFLCZFMHNI-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC(=CC(=C2)OP(=O)(O)O)C3=CC(=C(C(=C3)OC)OC)OC

Solubility

Soluble in DMSO

Synonyms

Stafia-1; Stafia 1; Stafia1

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC(=CC(=C2)OP(=O)(O)O)C3=CC(=C(C(=C3)OC)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.